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molecular formula C10H12Cl3NO2 B8673664 H-Phe(3,4-DiCl)-OMe.HCl

H-Phe(3,4-DiCl)-OMe.HCl

Cat. No. B8673664
M. Wt: 284.6 g/mol
InChI Key: NOTFEHXAVUQWDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07855292B2

Procedure details

To a stirred solution of (S)-2-tert-butoxycarbonylamino-3-(3,4-dichloro-phenyl)-propionic acid (0.67 g, 2.00 mmol) in MeOH (13 mL) at 0° C. was added SOCl2 (0.29 mL, 4.00 mmol). The reaction mixture was allowed to stir and warm to rt overnight. The mixture was concentrated to provide the product as a white solid (0.56 g, 99%). 1H NMR (400 MHz, DMSO-d6): 8.66 (br s, 2H), 7.65-7.60 (m, 2H), 7.26 (dd, J=8.2, 1.9, 1H), 4.37 (br s, 1H), 3.72 (s, 3H), 3.18-3.14 (m, 2H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C@@H:9]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[C:10]([OH:12])=[O:11])=O)(C)(C)C.O=S(Cl)Cl.[CH3:26]O>>[ClH:20].[CH3:26][O:12][C:10](=[O:11])[CH:9]([NH2:8])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0.29 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C(CC1=CC(=C(C=C1)Cl)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07855292B2

Procedure details

To a stirred solution of (S)-2-tert-butoxycarbonylamino-3-(3,4-dichloro-phenyl)-propionic acid (0.67 g, 2.00 mmol) in MeOH (13 mL) at 0° C. was added SOCl2 (0.29 mL, 4.00 mmol). The reaction mixture was allowed to stir and warm to rt overnight. The mixture was concentrated to provide the product as a white solid (0.56 g, 99%). 1H NMR (400 MHz, DMSO-d6): 8.66 (br s, 2H), 7.65-7.60 (m, 2H), 7.26 (dd, J=8.2, 1.9, 1H), 4.37 (br s, 1H), 3.72 (s, 3H), 3.18-3.14 (m, 2H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C@@H:9]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[C:10]([OH:12])=[O:11])=O)(C)(C)C.O=S(Cl)Cl.[CH3:26]O>>[ClH:20].[CH3:26][O:12][C:10](=[O:11])[CH:9]([NH2:8])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0.29 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C(CC1=CC(=C(C=C1)Cl)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07855292B2

Procedure details

To a stirred solution of (S)-2-tert-butoxycarbonylamino-3-(3,4-dichloro-phenyl)-propionic acid (0.67 g, 2.00 mmol) in MeOH (13 mL) at 0° C. was added SOCl2 (0.29 mL, 4.00 mmol). The reaction mixture was allowed to stir and warm to rt overnight. The mixture was concentrated to provide the product as a white solid (0.56 g, 99%). 1H NMR (400 MHz, DMSO-d6): 8.66 (br s, 2H), 7.65-7.60 (m, 2H), 7.26 (dd, J=8.2, 1.9, 1H), 4.37 (br s, 1H), 3.72 (s, 3H), 3.18-3.14 (m, 2H).
Quantity
0.67 g
Type
reactant
Reaction Step One
Name
Quantity
0.29 mL
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([NH:8][C@@H:9]([CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1)[C:10]([OH:12])=[O:11])=O)(C)(C)C.O=S(Cl)Cl.[CH3:26]O>>[ClH:20].[CH3:26][O:12][C:10](=[O:11])[CH:9]([NH2:8])[CH2:13][C:14]1[CH:19]=[CH:18][C:17]([Cl:20])=[C:16]([Cl:21])[CH:15]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.67 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N[C@H](C(=O)O)CC1=CC(=C(C=C1)Cl)Cl
Name
Quantity
0.29 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
13 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C(CC1=CC(=C(C=C1)Cl)Cl)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.56 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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